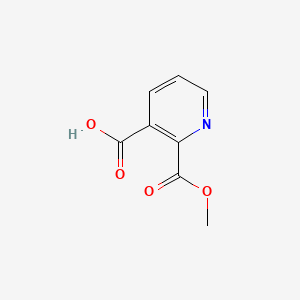

2-(Methoxycarbonyl)nicotinic acid

Description

2-(Methoxycarbonyl)nicotinic acid is a nicotinic acid derivative featuring a methoxycarbonyl (-COOCH₃) substituent at the 2-position of the pyridine ring. This modification enhances its utility as an intermediate in pharmaceutical synthesis, particularly for developing receptor-targeted compounds and enzyme inhibitors. The methoxycarbonyl group introduces steric and electronic effects that influence reactivity, solubility, and metabolic stability compared to unmodified nicotinic acid (C₆H₅NO₂) .

Properties

IUPAC Name |

2-methoxycarbonylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-13-8(12)6-5(7(10)11)3-2-4-9-6/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSIORZYXTUXBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00178894 | |

| Record name | Quinolinic acid, 2-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24195-07-1 | |

| Record name | 2-Methyl 2,3-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24195-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinolinic acid, 2-methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024195071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24195-07-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinolinic acid, 2-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxycarbonyl)nicotinic acid can be achieved through several methods. One common approach involves the esterification of nicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction rate and yield. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxycarbonyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group or other reduced forms.

Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced compounds.

Scientific Research Applications

2-(Methoxycarbonyl)nicotinic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Methoxycarbonyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Additionally, the pyridine ring can engage in π-π interactions and hydrogen bonding, affecting the compound’s behavior in different environments.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

Nicotinic acid derivatives are characterized by substitutions on the pyridine ring. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Nicotinic Acid Derivatives

Physicochemical Properties

The methoxycarbonyl group in this compound increases hydrophobicity compared to hydroxyl or amino-substituted analogs. For example:

Research Findings and Key Studies

Drug Discovery Context

- 2-HNA Analogs : In silico screening identified 2-hydroxynicotinic acid derivatives as potent NAPRT inhibitors, with IC₅₀ values <1 μM .

- α7 nAChR Modulators: 2-Arylamino-thiazole-5-carboxylic acid amides, structurally related to 2-substituted nicotinic acids, demonstrated allosteric activation of α7 nAChRs, enhancing cognitive function in mice .

Biological Activity

2-(Methoxycarbonyl)nicotinic acid, a derivative of nicotinic acid, is gaining attention for its potential biological activities. This compound is characterized by its methoxycarbonyl group, which may influence its interaction with biological systems. Research has indicated various pharmacological effects, including anti-inflammatory, antimicrobial, and potential neuroprotective properties.

- Molecular Formula : C10H9NO2

- Molecular Weight : 179.18 g/mol

- Structure : The compound features a pyridine ring typical of nicotinic acid derivatives, with a methoxycarbonyl substituent that potentially alters its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. It is believed to modulate enzyme activities and influence cellular signaling pathways:

- Enzyme Inhibition : Similar to other nicotinic acid derivatives, it may inhibit enzymes involved in lipid metabolism, potentially lowering triglyceride levels and influencing HDL cholesterol synthesis.

- Receptor Interaction : The compound may interact with GPR109A receptors, which are involved in the regulation of lipid metabolism and inflammation.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. It has shown promising results against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 7.81 µg/mL |

| Staphylococcus epidermidis | 1.95 µg/mL |

| Bacillus subtilis | Not specified |

These findings suggest that the compound may enhance immune responses or directly inhibit bacterial growth through mechanisms not fully understood yet .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It appears to modulate the expression of pro-inflammatory cytokines, potentially through the inhibition of NF-kB signaling pathways. This effect could be beneficial in conditions characterized by chronic inflammation.

Neuroprotective Effects

There is emerging evidence suggesting that derivatives of nicotinic acid can exert neuroprotective effects. The modulation of cholinergic signaling pathways may enhance cognitive functions and protect against neurodegenerative diseases. The specific mechanisms remain under investigation but could involve the reduction of oxidative stress and inflammation in neuronal tissues .

Case Studies

- Study on Lipid Metabolism : A clinical trial involving patients with dyslipidemia showed that treatment with nicotinic acid derivatives resulted in significant reductions in LDL cholesterol and triglycerides, alongside increases in HDL cholesterol levels. This suggests potential applications in managing cardiovascular diseases .

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against MRSA strains, indicating its potential as a therapeutic agent in treating resistant infections .

Pharmacokinetics

The pharmacokinetics of this compound are not fully characterized; however, it is expected to share similarities with other nicotinic acid derivatives:

- Absorption : Rapidly absorbed after oral administration.

- Metabolism : Primarily metabolized in the liver, possibly involving cytochrome P450 enzymes.

- Excretion : Renal excretion of metabolites is expected.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.